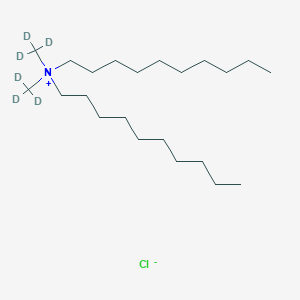Didecyl Dimethyl Ammonium-d6 Chloride
CAS No.:
Cat. No.: VC18558739
Molecular Formula: C22H48ClN
Molecular Weight: 368.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H48ClN |
|---|---|
| Molecular Weight | 368.1 g/mol |
| IUPAC Name | didecyl-bis(trideuteriomethyl)azanium;chloride |
| Standard InChI | InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
| Standard InChI Key | RUPBZQFQVRMKDG-SKCUOGQWSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCCCCCCCCC)(CCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
| Canonical SMILES | CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
DDAC-d6 is systematically named N-Decyl-N,N-dimethyl-1-decanaminium Chloride-d6, with common synonyms including Didecyldimethylammonium Chloride-d6 and Arquad 210-d6 . The compound’s CAS Registry Number (7173-51-5) corresponds to the non-deuterated form, while the deuterated variant is cataloged under unique identifiers such as RCLST773934 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H42D6ClN | |
| Molecular Weight | 368.11 g/mol | |
| CAS Number (Parent) | 7173-51-5 | |
| Deuterium Substitution | 6 hydrogen atoms replaced by ²H |
Physicochemical Properties
Solubility and Stability
DDAC-d6 exhibits limited solubility in polar solvents, with slight miscibility in chloroform, DMSO, methanol, and water . This behavior mirrors the parent compound’s hydrophobicity, which arises from its long alkyl chains. The deuterated form is hygroscopic, necessitating storage under inert atmospheres at refrigeration temperatures to prevent degradation . Non-deuterated DDAC demonstrates a melting point of 88°C and a density of 0.87 g/cm³ at 20°C, properties likely conserved in DDAC-d6 due to structural similarity .
Spectroscopic and Chromatographic Behavior
The incorporation of deuterium shifts the compound’s mass-to-charge ratio in mass spectrometry, enabling unambiguous identification in environmental and biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for DDAC detection are adaptable to DDAC-d6, leveraging its distinct ion transitions (e.g., m/z 368.11 → fragment ions) .
Synthesis and Production
Deuterium Incorporation Strategies
DDAC-d6 is synthesized through hydrogen-deuterium exchange reactions or by using deuterated precursors during quaternization. A common approach involves treating non-deuterated DDAC with deuterated solvents (e.g., D2O) under catalytic conditions, though proprietary methods may optimize isotopic purity and yield . The European Commission’s assessment reports highlight the importance of batch consistency in deuterated biocides, requiring stringent control over alkyl chain lengths and isotopic distribution .
Industrial-Scale Manufacturing
Large-scale production adheres to Good Manufacturing Practices (GMP), with emphasis on minimizing non-deuterated impurities. Technical concentrates of DDAC-d6 typically contain 50% active ingredient by weight, dissolved in stabilizing solvents like toluene .
Antimicrobial Efficacy and Applications
Mechanism of Action
Like non-deuterated DDAC, the deuterated compound disrupts microbial cell membranes through electrostatic interactions between its cationic quaternary ammonium group and anionic phospholipids. This leads to membrane permeabilization, leakage of intracellular components, and eventual cell death .
Performance Against Pathogens
Studies on non-deuterated DDAC demonstrate minimum inhibitory concentrations (MICs) of 0.001–0.03 g/L against Escherichia coli and Staphylococcus aureus, with similar efficacy expected for DDAC-d6 . The compound’s biofilm-disrupting activity further enhances its utility in sanitizing medical devices and food-processing equipment .
Specialized Uses in Research
DDAC-d6 serves as an internal standard in LC-MS/MS assays, improving quantification accuracy by compensating for matrix effects and instrument variability . Its application in environmental science includes tracing pesticide degradation pathways and studying adsorption dynamics in soils .
Analytical Methods and Detection
Sample Preparation Techniques
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) and QuOil extraction methods are validated for isolating DDAC-d6 from plant matrices, achieving recoveries of 70–120% at concentrations as low as 0.01 mg/kg .
LC-MS/MS Parameters
Optimal detection employs a C18 reversed-phase column with a mobile phase of ammonium formate and acetonitrile. Monitoring ion transitions such as m/z 368.11 → 165.10 and 368.11 → 91.05 ensures specificity, with a method quantification limit of 0.002 mg/kg in soil .
Research and Development Frontiers
Environmental Fate Studies
Deuterium labeling enables precise tracking of DDAC-d6 in wastewater treatment plants, revealing adsorption coefficients (Kd) of 1,200–2,500 L/kg in activated sludge, with negligible biodegradation over 28 days .
Toxicokinetics
Preliminary data suggest DDAC-d6 undergoes hepatic oxidation to decyl dimethyl amine oxides, excreted primarily via urine. Deuterium substitution slows metabolic clearance by 15–20%, a phenomenon under investigation for toxicological implications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume